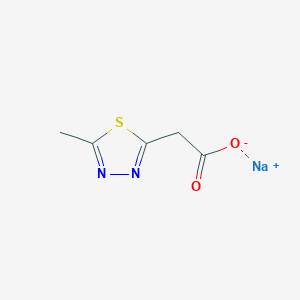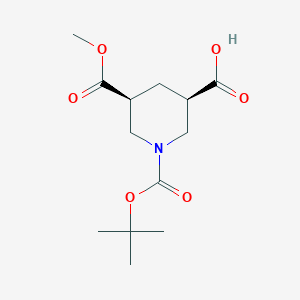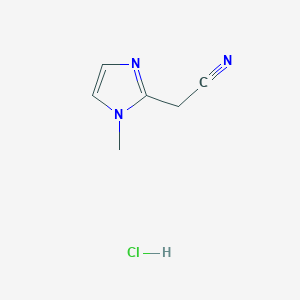
2-(3-(Trifluoromethyl)phenyl)thiazole
Übersicht
Beschreibung
“2-(3-(Trifluoromethyl)phenyl)thiazole” is a chemical compound that belongs to the class of thiazoles . Thiazoles are heterocyclic compounds with a five-membered C3NS ring .
Synthesis Analysis
The synthesis of 2-trifluoromethyl thiazoles involves a [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN . This reaction works well with various substituted pyridinium 1,4-zwitterionic thiolates and yields 2-trifluoromethyl 4,5-disubstituted thiazoles .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
2-[3-(trifluoromethyl)phenyl]-1,3-thiazole: has shown significant potential as an antimicrobial agent. Research indicates that compounds containing the trifluoromethyl group exhibit enhanced antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial and fungal strains, demonstrating moderate to good activity .
Anticancer Research
The trifluoromethyl group in 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole contributes to its potential as an anticancer agent. Fluorinated compounds are known for their ability to interact with biological targets in unique ways, making them valuable in the development of new anticancer drugs. Studies have explored its cytotoxic effects on cancer cell lines, showing promising results .
Agrochemical Applications
In the field of agrochemicals, 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole is investigated for its use as a pesticide. The presence of the trifluoromethyl group enhances the compound’s stability and efficacy against pests. This makes it a valuable candidate for developing new insecticides and herbicides .
Material Science
2-[3-(trifluoromethyl)phenyl]-1,3-thiazole: is also explored in material science for its potential use in creating advanced materials. Its unique chemical structure allows it to be used in the synthesis of polymers and other materials with desirable properties such as increased thermal stability and resistance to degradation .
Pharmaceutical Development
The compound is of interest in pharmaceutical development due to its potential therapeutic applications. The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, including their metabolic stability and bioavailability. This makes 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole a promising scaffold for designing new drugs .
Catalysis
In catalysis, 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole is studied for its role as a catalyst in various chemical reactions. Its unique electronic properties, imparted by the trifluoromethyl group, make it an effective catalyst in organic synthesis, potentially improving reaction efficiency and selectivity .
Environmental Chemistry
Research in environmental chemistry has explored the use of 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole in detecting and degrading environmental pollutants. Its chemical stability and reactivity make it suitable for applications in environmental monitoring and remediation .
Electrochemical Applications
The compound is also investigated for its electrochemical properties. 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole can be used in the development of electrochemical sensors and devices due to its ability to undergo redox reactions. This makes it valuable in the field of analytical chemistry for detecting various analytes.
These diverse applications highlight the versatility and importance of 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole in scientific research. If you need more detailed information on any specific application, feel free to ask!
Synthesis, Characterization, and Antimicrobial Evaluation of 2-Phenyl-5-{2-[3-(trifluoromethyl)phenyl]ethenyl}-1,3,4-oxadiazole Derivatives FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Trifluoromethylpyridine: Its chemistry and applications Interaction of the Polymeric Layer Derived from 3-(4-Trifluoromethyl) Processes | Free Full-Text | FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Synthesis, Crystal Structure, Anion Sensing Applications and : Interaction of the Polymeric Layer Derived from 3-(4-Trifluoromethyl)
Eigenschaften
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NS/c11-10(12,13)8-3-1-2-7(6-8)9-14-4-5-15-9/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJXQZVRJPSMLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Trifluoromethyl)phenyl)thiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride](/img/structure/B3112661.png)
![(3aR,5R,6R,6aR)-5-(((tert-butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B3112662.png)

![1,2-Dideoxy-2'-dimethylamino-alpha-d-glucopyranoso-[2,1-d]-2'-thiazoline](/img/structure/B3112671.png)






![1-Methyl-4-[4-(4-{3-[(Piperidin-4-Yl)methoxy]pyridin-4-Yl}-1h-Pyrazol-1-Yl)phenyl]piperazine](/img/structure/B3112728.png)
